4-Methyl-2-(pyridin-2-ylmethyl)thiazole
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Overview
Description
4-Methyl-2-(pyridin-2-ylmethyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the 4-position and a pyridin-2-ylmethyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-2-ylmethyl)thiazole typically involves the reaction of 2-bromo-1-(pyridin-2-ylmethyl)ethanone with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction is usually carried out in ethanol with triethylamine as a base at reflux temperature .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyridin-2-ylmethyl)thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 2- and 5-positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-Methyl-2-(pyridin-2-ylmethyl)thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential use in the development of new drugs, including anticancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyridin-2-ylmethyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-ylmethyl)thiazole: Lacks the methyl group at the 4-position.
4-Methylthiazole: Lacks the pyridin-2-ylmethyl group.
2-(Pyridin-2-yl)thiazole: Similar structure but without the methyl group at the 4-position
Uniqueness
4-Methyl-2-(pyridin-2-ylmethyl)thiazole is unique due to the presence of both the methyl group at the 4-position and the pyridin-2-ylmethyl group at the 2-position. This combination enhances its biological activity and makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H10N2S |
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Molecular Weight |
190.27 g/mol |
IUPAC Name |
4-methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H10N2S/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9/h2-5,7H,6H2,1H3 |
InChI Key |
YKMZZWADKYKWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC2=CC=CC=N2 |
Origin of Product |
United States |
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